1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride
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Overview
Description
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride is a type of activated phenethylamine . It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction and also in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
Synthesis Analysis
The synthesis of this compound involves several steps. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . The exact synthesis process may vary depending on the specific requirements of the reaction.Molecular Structure Analysis
The molecular formula of this compound is C9H13NO . The molecular weight is 151.209 g/mol . The InChI Key is WJBMRZAHTUFBGE-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used in various chemical reactions. It is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 187.67 . It is insoluble in water .Scientific Research Applications
Synthesis and Antidepressant Activity
A study focused on the synthesis of derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, including compounds with methoxy substituents, showed potential antidepressant activities. These derivatives were evaluated for their ability to inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters, suggesting their utility in researching antidepressant agents (Yardley et al., 1990).
Optical Resolution in Drug Synthesis
Research into enantiomerically pure 1-(3-methoxyphenyl)ethylamine involved its optical resolution with mandelic acid, highlighting its importance as an intermediate in the synthesis of new phenyl carbamate drugs. This process underscores the compound's significance in the development of pharmaceuticals with high stereochemical purity (Sakai et al., 1993).
Corrosion Inhibition Efficiency
A study on α-aminophosphonic acids, including derivatives of methoxyphenyl methylamino methylphosphonate, demonstrated their efficiency as corrosion inhibitors for mild steel in acidic solutions. This application points to the compound's potential utility in material science and engineering to enhance the durability of metals (Djenane et al., 2019).
Analgesic Activity Research
Optically pure isomers of 1-aryl-2-phenylethylamines, related structurally to 1-phenyl-2-(3-methoxyphenyl)ethylamine, were synthesized and evaluated for their analgesic activity. This research contributes to the understanding of the structure-activity relationship in the development of new analgesic drugs (Takahashi et al., 1983).
Monoamine Oxidase Inhibition
The compound's structure is relevant to studies on monoamine oxidase inhibitors, with research indicating that alkyl or hydroxy substituents in the benzene ring enhance anti-monoamine oxidase activity. Such studies are crucial for developing treatments for disorders associated with monoamine neurotransmitter imbalances (McCoubrey, 1959).
Safety and Hazards
Mechanism of Action
Target of Action
1-Phenyl-2-(3-methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that the compound has been used in various chemical reactions, such as the perfluorooctanesulfonic acid catalyzed pictet-spengler reaction . The specifics of its interaction with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It has been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling , suggesting it may play a role in these biochemical pathways. More research is needed to fully understand the downstream effects of these interactions.
Result of Action
It’s known that the compound has been used in various chemical reactions
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13;/h2-10,15H,11,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCWZIFYFUVHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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